molecular formula C8H6ClNO5 B14492126 5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde CAS No. 63055-06-1

5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde

Cat. No.: B14492126
CAS No.: 63055-06-1
M. Wt: 231.59 g/mol
InChI Key: DMAJHEIMECUVEK-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde is an organic compound that belongs to the class of nitrobenzaldehydes. It is characterized by the presence of a chloro group, a hydroxy group, a methoxy group, and a nitro group attached to a benzaldehyde core. This compound is of interest due to its diverse functional groups, which make it a versatile intermediate in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde typically involves the nitration of a suitable precursor, such as 5-chloro-4-hydroxy-3-methoxybenzaldehyde. The nitration reaction can be carried out using concentrated nitric acid in the presence of a catalyst like sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzoic acid.

    Reduction: 5-Chloro-4-hydroxy-3-methoxy-2-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to various biochemical effects. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrovanillin: 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, a derivative of vanillin with similar functional groups.

    2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Another nitrobenzaldehyde with a different substitution pattern.

Uniqueness

5-Chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to other nitrobenzaldehydes. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

63055-06-1

Molecular Formula

C8H6ClNO5

Molecular Weight

231.59 g/mol

IUPAC Name

5-chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde

InChI

InChI=1S/C8H6ClNO5/c1-15-8-6(10(13)14)4(3-11)2-5(9)7(8)12/h2-3,12H,1H3

InChI Key

DMAJHEIMECUVEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1O)Cl)C=O)[N+](=O)[O-]

Origin of Product

United States

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